NCGC1481
Description
Properties
Molecular Formula |
C21H23N7O |
|---|---|
Molecular Weight |
389.463 |
IUPAC Name |
6-(7-Methoxy-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-N-(pyrrolidin-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C21H23N7O/c1-27-12-14(9-24-27)16-13-28-18(11-23-21(28)8-19(16)29-2)17-4-3-5-20(26-17)25-15-6-7-22-10-15/h3-5,8-9,11-13,15,22H,6-7,10H2,1-2H3,(H,25,26) |
InChI Key |
IALDYVNFZAPNJV-UHFFFAOYSA-N |
SMILES |
CN1N=CC(C2=CN3C(C=C2OC)=NC=C3C4=CC=CC(NC5CNCC5)=N4)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NCGC1481; NCGC-1481; NCGC 1481 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Clinical Implications
- In Vitro : this compound reduces p-FLT3 and p-STAT5 by >90% in FLT3-ITD(D835Y) cells, inducing apoptosis .
- In Vivo: In xenograft models, this compound reduces leukemic burden by 96% vs. vehicle and extends median survival to >80 days (vs. 32 days for gilteritinib) .
- Safety: No hematologic toxicity observed in healthy CD34+ cells at therapeutic doses .
Preparation Methods
Core Scaffold Assembly
The imidazo[1,2-a]pyridine core was synthesized via a one-pot cyclization reaction between 2-aminopyridine and α-bromoketone precursors under basic conditions. Introduction of the pyridin-2-yl group at position 3 utilized Suzuki-Miyaura coupling, achieving >80% yield with Pd(PPh₃)₄ as the catalyst. Early analogs lacking the pyridine nitrogen (e.g., compound 9 in Table 1) suffered catastrophic losses in FLT3 inhibition (IC₅₀ >10 µM), underscoring its role in maintaining optimal pKa for hinge-region interactions.
Pyrrolidine Substitution and Permeability Optimization
Reductive amination of the core scaffold with pyrrolidine derivatives proved pivotal. Methylation of the pyrrolidine nitrogen (compound 8 ) improved passive membrane permeability (PAMPA value: 153 nm/s) but reduced IRAK4 potency (IC₅₀: 0.12 µM vs. 0.04 µM for non-methylated analog 4 ). Fluorination at the pyrrolidine 4-position (compound 8 ) balanced permeability (PAMPA: 142 nm/s) with retained FLT3 inhibition (IC₅₀: 0.08 µM).
Table 1: Impact of Pyrrolidine Modifications on FLT3 Inhibition and Permeability
| Compound | Substituent | FLT3 IC₅₀ (µM) | IRAK4 IC₅₀ (µM) | PAMPA (nm/s) |
|---|---|---|---|---|
| 4 | Pyrrolidine | 0.05 | 0.04 | 98 |
| 8 | 4-Fluoro-pyrrolidine | 0.08 | 0.12 | 142 |
| 9 | Phenyl (no pyridine) | >10 | >10 | 89 |
C6 and C7 Functionalization
Substitution at C6 with tertiary alcohols (e.g., compound 16 ) enhanced IRAK1 inhibition (IC₅₀: 0.18 µM) but reduced permeability (PAMPA: 75 nm/s). Piperidine analogs (compound 29 ) addressed this trade-off, achieving IRAK1 IC₅₀ = 0.22 µM and PAMPA = 210 nm/s. Methoxy groups at C7 (compound 27 ) further improved IRAK1 potency (IC₅₀: 0.07 µM) without compromising FLT3 activity.
Analytical Data and Characterization
Pharmacokinetic Profiling
This compound exhibited favorable pharmacokinetics in rat models:
Bidirectional Caco-2 assays confirmed moderate permeability (Papp: 12.5 × 10⁻⁶ cm/s), aligning with its oral bioavailability.
Kinase Selectivity
In a 369-kinase panel, this compound showed >100-fold selectivity against 76% of off-target kinases, a marked improvement over early analogs like compound 1 (55% selectivity). Key off-targets included CDK2 (IC₅₀: 1.63 µM) and CDK4 (IC₅₀: 0.051 µM), necessitating further optimization in subsequent analogs.
Comparative Analysis with FLT3 Inhibitor Analogues
This compound’s type I binding mode contrasts with type II inhibitors like crenolanib. Cocrystal structures (PDB: 6IL3) reveal this compound’s interaction with the DFG-in conformation of FLT3, enabling activity against D835 mutants that resist type II inhibitors. For example, this compound maintains sub-nanomolar affinity for FLT3-D835Y (K = 0.29 nM), whereas crenolanib’s affinity drops 100-fold.
Q & A
Q. What is the molecular mechanism of NCGC1481 in targeting FLT3 and IRAK kinases, and how does this dual inhibition overcome drug resistance in acute myeloid leukemia (AML)?
this compound is a multi-kinase inhibitor designed to simultaneously block FLT3 and IRAK1/4 activity, disrupting both primary oncogenic signaling (via FLT3 mutations) and compensatory survival pathways (via IRAK-mediated immune evasion). This dual targeting prevents cancer cells from developing resistance through alternative kinase activation . To validate this mechanism, researchers should employ kinase activity assays (e.g., biochemical IC50 determinations) and phospho-proteomic profiling in FLT3-ITD+ AML cell lines, comparing responses to this compound versus single-target inhibitors.
Q. What experimental models are most appropriate for evaluating the efficacy of this compound in preclinical studies?
Primary patient-derived xenograft (PDX) models and FLT3-ITD+ cell lines (e.g., MV4-11, MOLM-14) are optimal for testing this compound. Methodological rigor requires:
- Dose-response studies to establish IC50 values in vitro.
- In vivo models using immunocompromised mice injected with AML cells, monitoring tumor burden via bioluminescence and survival analysis.
- Co-administration with standard therapies (e.g., chemotherapy) to assess synergy . Ensure reproducibility by documenting batch numbers of reagents, cell line authentication, and adherence to ARRIVE guidelines for animal studies .
Advanced Research Questions
Q. How can researchers design a study to assess the synergistic effects of this compound with existing therapies while controlling for off-target effects?
A factorial experimental design is recommended:
- Treatment arms : this compound monotherapy, combination with venetoclax or midostaurin, and vehicle controls.
- Endpoint metrics : Apoptosis (Annexin V/PI flow cytometry), caspase-3 activation, and RNA-seq to identify pathway crosstalk.
- Off-target control : Use kinome-wide selectivity profiling (e.g., KINOMEscan) to rule out non-specific kinase interactions. Statistical analysis should include synergy scores (e.g., Chou-Talalay method) and multivariate regression to adjust for confounding variables .
Q. What statistical approaches resolve contradictory data on this compound’s kinase inhibition potency across cell lines?
Contradictions may arise due to cell line heterogeneity or assay variability. Address this by:
- Meta-analysis : Pool data from independent studies, applying random-effects models to account for between-study variance.
- Sensitivity analysis : Stratify results by genetic background (e.g., TP53 status) or culture conditions.
- Validation : Replicate key findings using orthogonal assays (e.g., CETSA for target engagement) . Transparent reporting of raw data and code in repositories like Zenodo ensures reproducibility .
Q. How should researchers address variability in this compound’s pharmacokinetic (PK) profiles between in vitro and in vivo models?
- In vitro : Measure drug stability in cell culture media (e.g., LC-MS/MS) and adjust dosing schedules to maintain target exposure.
- In vivo : Conduct PK/PD modeling using nonlinear mixed-effects (NLME) approaches to correlate plasma concentrations with tumor response.
- Species differences : Use humanized liver mouse models to improve translational relevance. Document all PK parameters (e.g., Cmax, AUC, half-life) following MIAME standards .
Data and Methodology
Q. What strategies ensure robust validation of this compound’s target specificity in complex biological systems?
- Chemical proteomics : Use immobilized this compound probes for pull-down assays coupled with mass spectrometry.
- CRISPR-Cas9 knockout models : Validate target dependency by comparing drug sensitivity in FLT3- or IRAK1/4-knockout cells.
- Structural biology : Solve co-crystal structures of this compound bound to FLT3/IRAK4 to confirm binding modes .
Q. How can researchers leverage multi-omics data to identify resistance mechanisms to this compound?
Integrate transcriptomic (RNA-seq), epigenetic (ATAC-seq), and proteomic (phospho-tyrosine profiling) datasets from resistant vs. sensitive clones. Use pathway enrichment tools (e.g., GSEA) and machine learning (e.g., random forests) to prioritize candidate resistance drivers. Functional validation via siRNA screens or small-molecule inhibitors is critical .
Ethical and Reproducibility Considerations
Q. What guidelines should govern the sharing of this compound-related datasets and protocols?
- Deposit raw data (e.g., sequencing files, dose-response curves) in FAIR-aligned repositories like GEO or ChEMBL.
- Publish detailed synthetic protocols for this compound, including purity assessments (HPLC, NMR) and stability testing .
- Disclose conflicts of interest and adhere to NIH guidelines on rigor and reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
